molecular formula C23H21N5O B2991517 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 941963-79-7

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2991517
CAS No.: 941963-79-7
M. Wt: 383.455
InChI Key: GLWKRVLKMPNNFG-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a synthetic organic compound designed for biochemical research. Its structure integrates a 3,3-diphenylpropanamide backbone linked to a phenyltetrazole moiety via a methylene group. The 3,3-diphenylpropanamide scaffold is recognized as a key pharmacophore in medicinal chemistry. For instance, derivatives based on this structure, such as fendiline, are investigated for their ability to inhibit Ras protein localization to the cell membrane, a mechanism relevant in oncology for disrupting cancer cell proliferation . The tetrazole ring, a bioisostere for a carboxylic acid, can mimic its structural and electronic properties while offering superior metabolic stability, which is a valuable trait in drug discovery . Research on tetrazole-containing compounds has demonstrated their potential as inhibitors of significant enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes therapy . Furthermore, propanamide derivatives are extensively explored in developing novel therapeutics, such as Selective Androgen Receptor Degraders (SARDs) for treating prostate cancer . This combination of features makes this compound a compound of interest for researchers in chemical biology and pharmaceutical development, particularly for probing new mechanisms in metabolic disease and oncology. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWKRVLKMPNNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Its structure suggests possible activity in areas such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Data from Evidence
3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (Target) C₂₃H₂₁N₅O ~383.45* Diphenyl propanamide, 1-phenyltetrazole Inferred from analogs
N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide C₁₃H₁₇N₅OS 307.35 Ethylamide, thioether linkage CID 3070082
3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide C₁₇H₁₇N₅O 307.35 Monophenyl propanamide CAS 921075-21-0
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide C₂₀H₁₈F₃N₃O₂ 389.38 Trifluoromethylphenyl, oxadiazole ring RN 866040-01-9
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole-oxadiazole hybrid, sulfanyl linkage m.p. 134–178°C

*Estimated based on molecular formula.

Key Observations:
  • Bioisosteric Effects : The tetrazole ring in the target compound may offer superior metabolic stability over oxadiazole or thiazole-containing analogs (e.g., ), which are prone to hydrolytic cleavage.
  • Synthetic Accessibility : Compounds like N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide () utilize straightforward thioether couplings, whereas the target’s diphenyl group may require more complex Friedel-Crafts or Ullmann reactions.

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent, insights can be drawn from related propanamides:

  • Anti-Inflammatory Activity : Analogs such as N(3)-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide exhibit potent anti-inflammatory effects in mouse models, surpassing ibuprofen . The tetrazole moiety in the target may similarly enhance receptor binding.
  • Catalytic Applications : Copper complexes of 3,3-disulfanediyl-bis(N-((1H-benzo[d]imidazol-2-yl)methyl)propanamide demonstrate catalytic utility in alcohol oxidation . The diphenyl groups in the target could stabilize metal coordination, though this remains speculative.
  • Structural Flexibility : The target’s methylene linker between tetrazole and propanamide (vs. rigid oxadiazole in ) may allow conformational adaptability for target engagement.

Biological Activity

3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that integrates diphenyl and tetrazole moieties, which are known to influence various biological pathways. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O, with a molecular weight of 383.4 g/mol. The compound's structure can be represented as follows:

Structure O C CC c 1ccccc 1 c 1ccccc 1 NCc 1nnnn 1 c 1ccccc 1\text{Structure }\text{O C CC c 1ccccc 1 c 1ccccc 1 NCc 1nnnn 1 c 1ccccc 1}

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Studies have shown that compounds with tetrazole rings often demonstrate significant antibacterial properties. This compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with protein synthesis pathways.

Antitumor Activity

The compound has been investigated for its antitumor potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, structure-activity relationship (SAR) analyses have indicated that specific substitutions on the phenyl rings enhance cytotoxic activity against various cancer cell lines .

Anti-inflammatory Effects

Compounds containing tetrazole groups have also been linked to anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

Study Findings
In vitro evaluation of tetrazole derivatives Demonstrated significant cytotoxicity against A431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial screening Identified that tetrazole-containing compounds exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Mechanistic studies Suggested that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It could potentially interact with various receptors involved in inflammation and immune response regulation.
  • Cell Cycle Disruption : By inducing apoptosis or cell cycle arrest in cancer cells, the compound may effectively reduce tumor growth.

Q & A

Basic: What synthetic strategies are effective for constructing the propanamide backbone in 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide?

The propanamide backbone can be synthesized via two primary routes:

  • Route 1 : Utilize succinic anhydride and amines to form the amide bond. For example, reacting 3,3-diphenylpropanoic acid derivatives with (1-phenyl-1H-tetrazol-5-yl)methylamine in the presence of coupling agents like EDCI/HOBt .
  • Route 2 : Employ fluorinated sulfone intermediates (e.g., (phenyl)methyl 1-phenyl-1H-tetrazol-5-yl sulfone) to introduce substituents via metalation-electrophilic substitution, though fluorination yields may require optimization (e.g., DBU/CH₂Cl₂ conditions) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement, especially for resolving tetrazole ring conformation and amide bond geometry .
  • Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations) to validate substituent positioning .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring alignment with theoretical values (e.g., M.W. ~431.5 g/mol).

Advanced: How do reaction conditions influence the yield of fluorination or amidation steps in synthesizing this compound?

  • Fluorination : Heterogeneous conditions (e.g., PT-sulfone metalation) may yield ~30% fluorinated product, with unreacted starting material requiring iterative optimization of temperature, base (e.g., DBU), and solvent polarity .
  • Amidation : Use polar aprotic solvents (DMF) with K₂CO₃ as a base to enhance nucleophilicity of the tetrazole-methylamine group. Stirring at 50–60°C improves coupling efficiency .

Advanced: What methodologies resolve contradictions between crystallographic data and computational modeling for this compound?

  • Hybrid Refinement : Combine SHELX-refined crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths or angles. For example, tetrazole ring puckering may differ due to crystal packing effects .
  • Tautomerism Analysis : Investigate possible tautomeric forms (e.g., tetrazole vs. azide) via variable-temperature NMR or IR spectroscopy to reconcile computational and experimental data .

Basic: What are the recommended analytical techniques for purity assessment of this compound?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Compare retention times with standards .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values to confirm stoichiometric purity .

Advanced: How can the synthesis of the 1-phenyl-1H-tetrazole-5-ylmethyl moiety be optimized?

  • Precursor Selection : Start with tert-butyl 2-((4R,6S)-2,2-dimethyl-6-(((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)-acetate, which offers a stable sulfonyl intermediate for subsequent functionalization .
  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups to the tetrazole ring before amidation .

Advanced: How do solvent and temperature affect the tautomeric equilibrium of the tetrazole group in this compound?

  • Solvent Polarity : In polar solvents (DMSO), the tetrazole exists predominantly in the 1H-tautomer due to stabilization of the acidic NH group. In nonpolar solvents (toluene), the 2H-tautomer may dominate .
  • Temperature Effects : Lower temperatures (0–10°C) favor the 1H-tautomer, as observed via ¹⁵N NMR spectroscopy .

Basic: What are the critical steps for scaling up the synthesis of this compound without compromising yield?

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water to remove unreacted precursors .
  • Reaction Monitoring : Implement in-situ FTIR to track amide bond formation and adjust reagent stoichiometry dynamically .

Advanced: How can computational tools predict the biological activity of this compound based on its structure?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the tetrazole’s hydrogen-bonding capacity and the diphenyl groups’ hydrophobic effects .
  • ADMET Prediction : Employ SwissADME to assess bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 oxidation of the tetrazole ring) .

Advanced: What strategies mitigate steric hindrance during the coupling of bulky substituents in this molecule?

  • Microwave-Assisted Synthesis : Reduce reaction time and enhance coupling efficiency by applying microwave irradiation (100–120°C, 20–30 min) .
  • Bulky Base Use : Replace K₂CO₃ with DIPEA in DMF to deprotonate hindered amines and improve nucleophilic attack .

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